molecular formula C42H28 B042821 Rubrene CAS No. 517-51-1

Rubrene

Cat. No. B042821
CAS RN: 517-51-1
M. Wt: 532.7 g/mol
InChI Key: YYMBJDOZVAITBP-UHFFFAOYSA-N
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Description

Rubrene, chemically known as 5,6,11,12-tetraphenyltetracene, is a polyacene material with a history spanning nearly a century. Initially celebrated for its luminescent properties, rubrene has gained prominence in the field of organic electronics, especially due to its exceptional charge carrier mobility in organic crystals. Despite its wide interest and significant presence in literature, the commercial synthesis of rubrene has seen little change since its discovery in 1926. Recent studies have explored alternative synthetic routes and modifications to its structure to enhance its electronic properties (Douglas et al., 2020).

Synthesis Analysis

Rubrene synthesis has traditionally followed few changes since its original discovery. However, modern research has introduced several innovative approaches to its synthesis, including multi-step synthesis methods, Diels–Alder approaches, and cross-coupling techniques. These methods aim to substitute the peripheral aromatic rings and the tetracene core, potentially improving rubrene's electronic attributes. For instance, perfluororubrene has been synthesized through cycloaddition followed by reductive deoxygenation, showing that such modifications significantly alter its electrochemical properties (Sakamoto & Suzuki, 2017).

Molecular Structure Analysis

The molecular structure of rubrene and its derivatives significantly influences their solid-state properties, affecting their crystallization and polymorphism. The planarization of rubrene's tetracene core in the solid state, dictated by intramolecular and intermolecular interactions, is a focal point of study. This planarization enhances the overlap among neighboring π-conjugated backbones, crucial for its electronic performance (Sutton et al., 2015).

Chemical Reactions and Properties

Rubrene undergoes various chemical reactions that are pivotal in studying its properties and applications. For instance, the interaction of rubrene with potassium highlights the balance between intercalation and molecular decomposition, revealing complex behaviors crucial for understanding its electrical conductivity and structural stability (Zhang et al., 2018).

Physical Properties Analysis

The physical properties of rubrene, such as crystal packing, significantly impact its applications in organic electronics. Studies on rubrene analogues and derivatives have shown that molecular packing in the solid state can drastically affect their excited states and couplings relevant for processes like singlet fission. These findings are vital for designing materials with optimized electronic properties (Sutton et al., 2017).

Chemical Properties Analysis

The chemical properties of rubrene, including its reactivity with elements like oxygen, play a significant role in its stability and performance in electronic devices. For example, the light-induced reaction of molecular oxygen with single crystal rubrene underlines the sensitivity of rubrene to environmental conditions, affecting its carrier mobility and exciton lifetime (Mastrogiovanni et al., 2014).

Scientific Research Applications

  • Near-Infrared to Visible Photon Upconversion : Rubrene emitters with 3,5-di-tert-butylphenyl side-moieties enhance the emission quantum yield for NIR-to-vis photon upconversion by 40 times, indicating its potential in advanced optical materials and devices (Radiunas et al., 2021).

  • Isotope Effects on Transport Properties : Isotopic substitution in rubrene (13C) leads to a 13% reduction in hole mobility, providing insights into transport in ordered organic semiconductors (Ren et al., 2017).

  • Organic Thin Film Transistors : Rubrene crystalline thin films are used in high-performance organic thin-film transistors, showcasing mobility of 0.98 cm²/V s and threshold voltage of 8 V (Du et al., 2013).

  • Charge Carrier Mobility and Exciton Diffusion : Rubrene demonstrates high charge carrier mobility and exciton diffusion length, making it a promising material for crystalline thin films in high-performance devices (Raimondo et al., 2013).

  • Organic Electronics : Holding a record for high charge carrier mobility, rubrene is at the forefront of organic electronics and optoelectronic devices (Douglas et al., 2020).

  • Photopolymerization Initiators : Rubrene-based systems can initiate cationic and free radical photopolymerization of epoxides and acrylates, useful in various material sciences (Xiao et al., 2017).

  • Singlet Oxygen Trapping in Aqueous Solutions : A water-soluble rubrene derivative serves as a trap for singlet oxygen in aqueous solutions, useful in colorimetric tests or isolating endoperoxides (Aubry et al., 1981).

  • Inverted Organic Solar Cells : Rubrene layers enhance power conversion efficiency in inverted organic solar cells, demonstrating its relevance in renewable energy technologies (Wang et al., 2017).

  • Molecular and Intermolecular Interactions : Understanding rubrene's intramolecular and intermolecular interactions helps modify its electronic properties for various applications (Sutton et al., 2015).

  • Organic Semiconductors and Epitaxial Thin Films : Rubrene's role in organic semiconductors and its integration in field effect transistors via epitaxial thin films underscore its importance in organic electronics (Trabattoni et al., 2015).

Safety And Hazards

Rubrene should be handled with care. Avoid breathing dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing. Keep container tightly closed. Avoid ingestion and inhalation .

Future Directions

Research based on rubrene’s various photoelectric properties is still in progress . The preparation of rubrene crystal and its applications in organic optoelectronic devices are areas of active research . The future research directions and challenges of rubrene semiconductor for applications are also being explored .

properties

IUPAC Name

5,6,11,12-tetraphenyltetracene
Source PubChem
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InChI

InChI=1S/C42H28/c1-5-17-29(18-6-1)37-33-25-13-14-26-34(33)39(31-21-9-3-10-22-31)42-40(32-23-11-4-12-24-32)36-28-16-15-27-35(36)38(41(37)42)30-19-7-2-8-20-30/h1-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMBJDOZVAITBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C(C5=CC=CC=C5C(=C24)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C42H28
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DSSTOX Substance ID

DTXSID8060161
Record name Naphthacene, 5,6,11,12-tetraphenyl-
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Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dark brown or red powder; [Sigma-Aldrich MSDS]
Record name Rubrene
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Product Name

Rubrene

CAS RN

517-51-1
Record name Rubrene
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Record name Naphthacene, 5,6,11,12-tetraphenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16,900
Citations
R Zeis, C Besnard, T Siegrist… - Chemistry of …, 2006 - ACS Publications
… metallic nickel, 13 and we found traces of it in the commercial rubrene. The synthetic procedure used for the commercial rubrene is unknown to us and we cannot explain the origin of A, …
Number of citations: 214 pubs.acs.org
D Käfer, G Witte - Physical Chemistry Chemical Physics, 2005 - pubs.rsc.org
… of rubrene is easy due to its high solubility which emphasizes the interest in growth of crystalline rubrene films. In the present study we have analyzed the growth of rubrene films on SiO …
Number of citations: 210 pubs.rsc.org
VR Hathwar, M Sist, MRV Jørgensen, AH Mamakhel… - IUCrJ, 2015 - scripts.iucr.org
… Rubrene is one of the … of rubrene to the presence of a large overlap of the extended π-conjugated core between molecules. We present here the electron density distribution in rubrene …
Number of citations: 209 scripts.iucr.org
A Troisi - Advanced Materials, 2007 - wrap.warwick.ac.uk
The absolute value of the hole mobility, computed for the case of rubrene without adjustable parameters (see figure), is in excellent agreement with experiments. The diffusion of the …
Number of citations: 273 wrap.warwick.ac.uk
D Käfer, L Ruppel, G Witte, C Wöll - Physical review letters, 2005 - APS
… the NEXAFS data between the thin rubrene films and the bulk data by a slight difference in electronic structure between the free (twisted) rubrene molecule and rubrene with the (planar …
Number of citations: 178 journals.aps.org
DE Henn, WG Williams, DJ Gibbons - Journal of Applied …, 1971 - scripts.iucr.org
… Unlike the other known modifications of rubrene there was no observable twinning. Oscillation and Weissenberg X-ray diffraction photographs were taken with Cu Kc …
Number of citations: 115 scripts.iucr.org
OD Jurchescu, A Meetsma… - … Section B: Structural …, 2006 - scripts.iucr.org
… We report the crystal structure of rubrene, C 42 H 28 (5,6,11,12-tetraphenyltetracene), in the temperature interval 100–300 K. The crystals are grown by physical vapor transport in …
Number of citations: 357 scripts.iucr.org
H Najafov, I Biaggio, V Podzorov, MF Calhoun… - Physical review …, 2006 - APS
By simultaneously measuring the excitation spectra of transient luminescence and transient photoconductivity after picosecond pulsed excitation in rubrene single crystals, we show that …
Number of citations: 104 journals.aps.org
P Irkhin, A Ryasnyanskiy, M Koehler, I Biaggio - Physical Review B, 2012 - APS
… The high hole mobility values in rubrene crystals are … rubrene single crystal, describe location and relative strength of the various photoluminescence bands that are intrinsic to rubrene …
Number of citations: 124 journals.aps.org
S Liu, H Wu, X Zhang, W Hu - Frontiers of Physics, 2021 - Springer
… In this review, we introduced the preparation of rubrene crystal, summarized the … based on rubrene semiconductors. An outlook of future research directions and challenges of rubrene …
Number of citations: 17 link.springer.com

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